molecular formula BH3O3 B076412 Boric acid-d3 CAS No. 14149-58-7

Boric acid-d3

Cat. No.: B076412
CAS No.: 14149-58-7
M. Wt: 64.85 g/mol
InChI Key: KGBXLFKZBHKPEV-NRUYWUNFSA-N
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Description

Boric acid-d3, also known as deuterated boric acid, is a compound with the chemical formula D3BO3. It is a stable isotope-labeled form of boric acid, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.

Scientific Research Applications

Boric acid-d3 is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference standard in NMR spectroscopy due to its distinct isotopic signature.

    Isotopic Labeling: Employed in studies involving isotopic labeling to trace chemical and biological processes.

    Material Science: Utilized in the synthesis of deuterated materials for various experimental purposes.

    Biological Studies: Used in studies involving boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

Target of Action

Boric acid-d3 primarily targets microbial cell walls and membranes. It is known for its antibacterial and antifungal properties, making it effective against pathogens like Candida albicans . The compound disrupts the integrity of microbial cell walls, leading to cell death.

Mode of Action

This compound interacts with microbial cell walls by inhibiting biofilm formation and hyphal transformation in fungi . This disruption prevents the microbes from adhering to surfaces and forming protective layers, making them more susceptible to the body’s immune response and other antimicrobial agents.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inhibition of biofilm formation. By preventing the assembly of biofilms, this compound disrupts the microbial community structure and function . This leads to a reduction in microbial virulence and pathogenicity, as biofilms are critical for microbial survival and resistance.

Result of Action

At the molecular level, this compound disrupts microbial cell wall integrity, leading to cell lysis and death . At the cellular level, this results in the elimination of pathogenic microbes, reducing infection and inflammation. The compound’s action also enhances the effectiveness of the immune response by making microbes more vulnerable to immune cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of organic matter can influence the efficacy and stability of this compound. The compound is most effective in slightly acidic to neutral pH environments. High temperatures can enhance its antimicrobial activity, while the presence of organic matter may reduce its effectiveness by binding to the compound and preventing it from reaching microbial targets .

Safety and Hazards

Boric acid-d3 is classified as a reproductive toxin and may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boric acid and its isotopic variants continue to be subjects of research. For instance, boric acid has been studied for its role in the formation of cellulose-based carbon fibers .

Biochemical Analysis

Biochemical Properties

Boric Acid-d3 interacts with several metabolic peptides and biochemical parameters. In a study, the effects of 15 mg/kg of this compound were evaluated in Wistar rats . The study showed that this compound is effective in energy metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to alleviate gastric mucosal lesions . It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, thereby improving the overall oxidation state of the body and its antioxidant status .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . The mRNA expression of JAK2 and STAT3 is decreased while the expression of AMPK is increased with this compound pretreatment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study involving streptozotocin (STZ)-induced experimental diabetic rats, it was observed that this compound administration reduced the increase in glucose, triglyceride, total cholesterol, LDL-C levels, and AST, ALT activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, the effects of 15 mg/kg of this compound were evaluated . It was found that this dosage of this compound was effective in reducing the biochemical processes that develop in STZ-induced diabetes mellitus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of boric acid-d3 typically involves the reaction of boron trioxide (B2O3) with deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium. The general reaction can be represented as:

B2O3+3D2O2D3BO3B2O3 + 3D2O → 2D3BO3 B2O3+3D2O→2D3BO3

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of deuterium oxide and boron trioxide to maintain high purity and yield. The reaction is typically conducted in specialized reactors designed to handle the isotopic exchange efficiently.

Chemical Reactions Analysis

Types of Reactions: Boric acid-d3 undergoes various chemical reactions, including:

    Dehydration: When heated, this compound dehydrates to form metaboric acid (D3BO2) and further heating leads to the formation of boron trioxide (B2O3).

    Complexation: It forms complexes with various organic and inorganic compounds, particularly those containing hydroxyl groups.

Common Reagents and Conditions:

    Dehydration: Typically carried out at elevated temperatures (above 100°C) in an inert atmosphere to prevent contamination.

    Complexation: Often involves the use of alcohols, diols, or other hydroxyl-containing compounds under mild conditions.

Major Products:

    Dehydration: Metaboric acid (D3BO2) and boron trioxide (B2O3).

    Complexation: Various borate esters and complexes depending on the reactants used.

Comparison with Similar Compounds

Boric acid-d3 is unique due to its deuterium content, which distinguishes it from other boric acid compounds. Similar compounds include:

    Boric Acid (H3BO3): The non-deuterated form, commonly used in various industrial and laboratory applications.

    Metaboric Acid (HBO2): A dehydration product of boric acid, used in high-temperature applications.

    Boron Trioxide (B2O3): A product of complete dehydration, used in glass and ceramics manufacturing.

The uniqueness of this compound lies in its isotopic composition, which makes it valuable for specific scientific applications that require isotopic labeling and tracing.

Properties

IUPAC Name

trideuterio borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLFKZBHKPEV-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OB(O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583601
Record name (~2~H_3_)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14149-58-7
Record name (~2~H_3_)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14149-58-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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